molecular formula C9H15NO4 B1499019 Dimethyl piperidine-1,4-dicarboxylate CAS No. 869189-69-5

Dimethyl piperidine-1,4-dicarboxylate

Cat. No.: B1499019
CAS No.: 869189-69-5
M. Wt: 201.22 g/mol
InChI Key: HMSXPKTWOSJFEN-UHFFFAOYSA-N
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Description

Dimethyl piperidine-1,4-dicarboxylate is a piperidine derivative featuring two ester groups at the 1- and 4-positions of the six-membered saturated ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of enzyme inhibitors, receptor agonists, and molecular glues . Its structural flexibility allows for functionalization at the nitrogen atom, the ester groups, or the piperidine ring itself, enabling the creation of diverse analogs with tailored properties .

Properties

IUPAC Name

dimethyl piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)7-3-5-10(6-4-7)9(12)14-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSXPKTWOSJFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655998
Record name Dimethyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869189-69-5
Record name Dimethyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Dicarboxylate Esters with Varied Substituents

Dimethyl piperidine-1,4-dicarboxylate shares structural homology with several analogs differentiated by ester groups and piperidine-ring substitutions:

Compound Name Substituents/R-Groups Key Properties/Applications Reference ID
1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate tert-butyl (1-position), methyl (4-position) Intermediate for LIMK1/2 inhibitors; synthesized via LiHMDS-mediated alkylation
1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate Benzyl (1-position), ethyl (4-position) Used in carbamate-based MAGL inhibitors; improves enzymatic selectivity
1-(tert-Butyl) 4-ethyl 4-butylpiperidine-1,4-dicarboxylate Butyl (4-position) NMR data (δ 1H: 0.88–3.60 ppm) confirms alkyl chain conformation; 54% yield via alkylation
1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate Pentafluorophenyl (4-position) High electronegativity enhances binding to hydrophobic enzyme pockets

Key Observations :

  • Ester Group Impact : Bulkier esters (e.g., tert-butyl) enhance steric hindrance, affecting reaction kinetics and enzyme inhibition .
  • Alkylation Efficiency : LiHMDS/THF at −78°C achieves selective alkylation at the 4-position, while NaOH/MeOH facilitates hydrolysis .
Piperidine vs. Dihydropyridine Dicarboxylates

Dimethyl dihydropyridine-3,5-dicarboxylates (e.g., Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate ) differ in ring saturation and electronic properties:

Property Piperidine-1,4-dicarboxylate Dihydropyridine-3,5-dicarboxylate
Ring Saturation Fully saturated Partially unsaturated (1,4-dihydro)
Conformational Flexibility Higher (chair/twist-boat puckering) Restricted due to partial unsaturation
Electronic Effects Electron-rich ester groups Conjugation with dihydropyridine enhances π-π interactions
Applications Enzyme inhibitors, molecular glues Calcium channel blockers (e.g., Nicardipine analogs)

Structural Analysis :

  • Piperidine derivatives exhibit greater conformational adaptability, critical for binding to flexible enzyme pockets (e.g., MAGL, LIMK1/2) .
  • Dihydropyridines’ planar structure facilitates interaction with ion channels but limits steric modifications .

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